(3H-Imidazo[4,5-b]pyridin-5-yl)methanol
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Overview
Description
“(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” is a chemical compound with a molecular weight of 149.15 . Its IUPAC name is the same as its common name . The InChI code for this compound is 1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) .
Synthesis Analysis
The synthesis of 3H-imidazo[4,5-b]pyridines derivatives, which includes “this compound”, has been reported in the literature . The systematic optimization of the molecules resulted in the identification of compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 149.15 . More detailed properties are not available in the current resources.Scientific Research Applications
Crystal Structure Analysis
- A study focused on the crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, revealing its planar molecular structure and the nature of intermolecular interactions in the crystal form (Elaatiaoui et al., 2014).
Antiproliferative Activity
- A series of compounds including 3-(3H-imidazo[4,5-b]pyridin-2-yl) derivatives were synthesized and evaluated for antiproliferative activity against various human cancer cell lines. These compounds showed significant cytotoxicity, suggesting their potential as cancer therapeutics (Mullagiri et al., 2018).
Microwave Assisted Organic Synthesis
- Novel one-step microwave mediated syntheses of arrays of 3-iminoaryl-imidazo[1,2-a]pyridines and related compounds were reported. This method demonstrates the efficiency and versatility of microwave-assisted synthesis in creating complex organic compounds (Masquelin et al., 2006).
Novel Synthesis Methods
- Research has been conducted on the synthesis of compounds like (2-aminopyridin-4-yl)methanol, a related compound, showing advancements in the synthesis methods of imidazo[1,2-a]pyridine derivatives (Lifshits et al., 2015).
Low Cost Emitter Synthesis
- A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated their potential in creating low-cost luminescent materials with significant Stokes' shifts (Volpi et al., 2017).
Magnetic Properties
- Hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical were evaluated for their magnetic properties, providing insights into the relationship between molecular structure and magnetic behavior (Yong et al., 2013).
Corrosion Inhibition
- Imidazo[4,5-b] pyridine derivatives were evaluated as inhibitors against mild steel corrosion, demonstrating their potential in industrial applications (Saady et al., 2021).
Anti-Tubercular Agents
- Imidazo(4,5-b) pyridines were synthesized and evaluated as inhibitors of Lumazine synthase in M. tuberculosis, indicating their potential as therapeutic agents against tuberculosis (Harer & Bhatia, 2015).
Future Directions
The future directions for “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” and similar compounds could involve further exploration of their potential therapeutic significance . Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance .
Mechanism of Action
Target of Action
Related compounds, such as imidazo[4,5-b]pyridine derivatives, have been found to exhibit antimicrobial features . They have also been associated with the inhibition of intracellular Akt activation and its downstream target (PRAS40) in vitro .
Mode of Action
It is known that the compound’s tautomeric form present in the imidazo[4,5-b]pyridine skeletons diversifies the system . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions leads to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
Biochemical Pathways
Related compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
Related compounds have been found to effectively inhibit microtubule assembly formation in du-145 .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature for optimal stability .
properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-5-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQVZEDKIVMHEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2)N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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